molecular formula C19H21N3O3S2 B6477140 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640888-63-5

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6477140
CAS No.: 2640888-63-5
M. Wt: 403.5 g/mol
InChI Key: OVXQIZQSXOIMAA-UHFFFAOYSA-N
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Description

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a benzothiazole core, a piperazine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This binding can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, can potentially affect the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its bioavailability . The search results mention that the compound exhibits an acceptable pharmacokinetic profile

Result of Action

The compound’s action on the alpha1-adrenergic receptors can potentially lead to therapeutic effects for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific structural features, such as the methanesulfonyl group and the benzothiazole core, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-7-4-3-6-14(15)21-10-12-22(13-11-21)19-20-18-16(26-19)8-5-9-17(18)27(2,23)24/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXQIZQSXOIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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